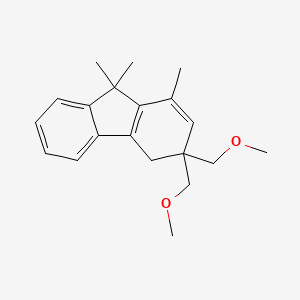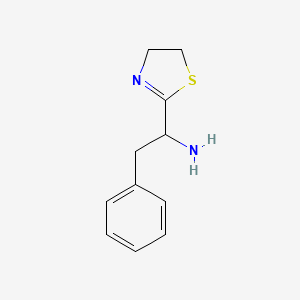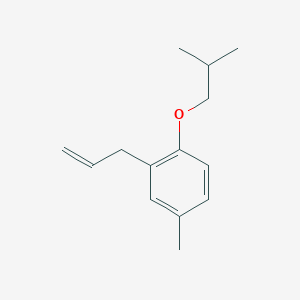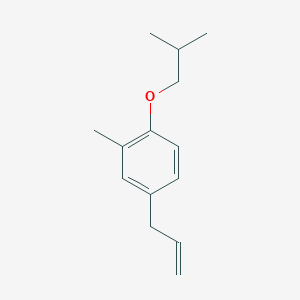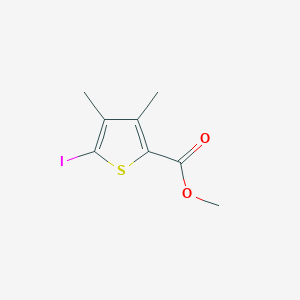
Methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate is a thiophene derivative with the molecular formula C₈H₉IO₂S. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate typically involves the iodination of a thiophene precursor. One common method is the reaction of 3,4-dimethylthiophene-2-carboxylic acid with iodine in the presence of a suitable oxidizing agent. The resulting 5-iodo-3,4-dimethylthiophene-2-carboxylic acid is then esterified with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the carboxylate group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted thiophene derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are typical products of oxidation reactions.
Reduction Products: Reduced forms of the carboxylate group, such as alcohols, can be formed.
Scientific Research Applications
Methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring’s electronic properties play a crucial role in its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-iodo-3,4-dimethyl-2-thiophenecarboxylate
- 2-Iodo-5-methylthiophene
- Methyl 5-aryl-3-hydroxythiophene-2-carboxylates
Uniqueness
Methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized thiophene derivatives and in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C8H9IO2S |
|---|---|
Molecular Weight |
296.13 g/mol |
IUPAC Name |
methyl 5-iodo-3,4-dimethylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H9IO2S/c1-4-5(2)7(9)12-6(4)8(10)11-3/h1-3H3 |
InChI Key |
QICAQESJXOSGDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C)I)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


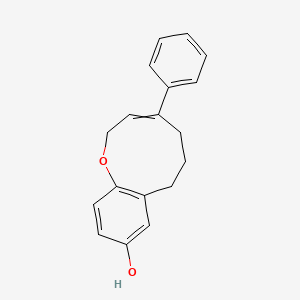
![1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate](/img/structure/B12640846.png)
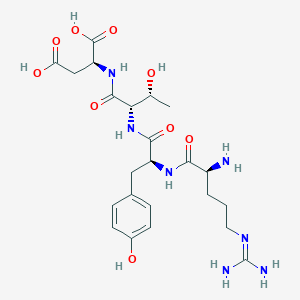
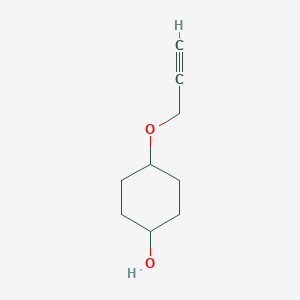
![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)
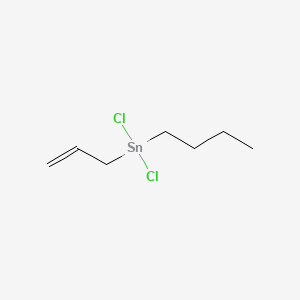

![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)
